Dihydrogenistein

Antioxidant Activity Isoflavone Metabolism In Vitro Assays

Researchers dissecting ERβ-specific pathways often encounter cross-reactivity with ERα and confounding efflux transport from BCRP substrates. Dihydrogenistein (DHG) overcomes these limitations: • hERβ binding affinity comparable to 17β-estradiol - enables clean ERβ/ERα discrimination in mechanistic studies • FRAP: 1.99 ± 0.07 mmol Fe²⁺/mmol - outperforms genistein in antioxidant capacity assays • BCRP-independent passive diffusion in Caco-2 models - unconfounded intestinal permeability profiling Supplied with full analytical QC documentation for reproducible experimental outcomes.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 21554-71-2
Cat. No. B190386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrogenistein
CAS21554-71-2
SynonymsDihydrogenistein;  2'-Dehydroxydalbergioidin
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,16-18H,7H2
InChIKeyUQGVUYNHDKMLSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrogenistein: Gut Microbiota-Derived Metabolite


Dihydrogenistein (DHG), a hydroxyisoflavanone with the molecular formula C15H12O5, is a prominent microbial metabolite derived from the soy isoflavone genistein [1]. It is produced endogenously in the human gut by specific bacterial strains and serves as a critical intermediate in the metabolic pathway leading to 5-hydroxy-equol [2]. Its structure, characterized by a reduced C2-C3 double bond compared to its precursor, imparts distinct physicochemical and biological properties that are the subject of ongoing investigation in the fields of endocrinology, oncology, and nutritional science [3].

Dihydrogenistein: Non-Interchangeable with Genistein


Dihydrogenistein cannot be treated as a generic substitute for its precursor, genistein, or other soy isoflavones. Its generation via gut microbiota yields a structurally distinct hydroxyisoflavanone, lacking the double bond characteristic of isoflavones [1]. This structural modification has been shown to fundamentally alter its in vitro and in vivo behavior, including distinct patterns of intestinal absorption, interactions with drug efflux transporters, and phase II metabolism [2]. Furthermore, its role as an obligate intermediate in the formation of the more biologically active metabolite 5-hydroxy-equol underscores its unique position in the phytoestrogen metabolic cascade, a function not shared by its parent compound [3]. Direct substitution without accounting for these differential properties can lead to non-equivalent experimental outcomes and invalidate comparative studies.

Dihydrogenistein: Comparative Evidence


Antioxidant Capacity: FRAP Assay

In a comparative in vitro study using the Ferric Reducing Antioxidant Power (FRAP) assay, dihydrogenistein demonstrated significantly higher antioxidant capacity than its precursor, genistein, and the major soy isoflavone daidzein. This establishes a clear quantitative advantage for this metabolite in reducing Fe³⁺ to Fe²⁺ [1].

Antioxidant Activity Isoflavone Metabolism In Vitro Assays

hERβ Binding Affinity vs. 17β-Estradiol

Competitive binding assays reveal that the affinity of dihydrogenistein for the human estrogen receptor beta (hERβ) is not merely a weak phytoestrogenic effect, but is quantitatively comparable to the endogenous hormone 17β-estradiol, a benchmark not reached by all phytoestrogens [1].

Endocrinology Estrogen Receptor Binding Affinity

Intestinal Permeability vs. Genistein

In Caco-2 cell monolayer studies modeling human intestinal absorption, dihydrogenistein was found to be markedly more permeable than its precursor genistein. Critically, unlike genistein, dihydrogenistein's transport was not hindered by efflux transporters like BCRP, nor was it significantly conjugated, suggesting superior bioavailability potential [1].

Pharmacokinetics Caco-2 Permeability Drug Transport

Daidzein Reductase Conversion Efficiency

In a study characterizing the enzyme daidzein reductase (DZNR) from the human gut bacterium Slackia isoflavoniconvertens, the recombinant enzyme converted genistein to dihydrogenistein at a higher rate than the conversion of daidzein to dihydrodaidzein [1].

Biocatalysis Enzyme Kinetics Isoflavone Metabolism

Aerobic Bioconversion by Aeroto-Niu-O16

The oxygen-tolerant bacterial strain Aeroto-Niu-O16 demonstrates a robust bioconversion capacity, converting genistein to dihydrogenistein with a rate of 74.1% under atmospheric oxygen. This efficiency surpasses the parallel conversion of daidzein (60.3%) by the same strain and is further enhanced to 89.2% with the addition of ascorbic acid [1].

Industrial Biotechnology Biotransformation Aerobic Fermentation

Dihydrogenistein: Validated Application Scenarios


In Vitro Antioxidant and Oxidative Stress Studies

Dihydrogenistein is a highly appropriate selection for in vitro antioxidant studies where robust ferric reducing capacity is required. Its performance in the FRAP assay (1.99 ± 0.07 mmol Fe²⁺/mmol) is demonstrably superior to its precursor genistein and other soy isoflavones [1]. This makes it a valuable tool for investigating the role of gut-derived metabolites in oxidative stress pathways.

ERβ Signaling Research

Given its binding affinity for hERβ comparable to 17β-estradiol [2], dihydrogenistein is a critical reagent for dissecting ERβ-specific signaling pathways. It should be prioritized over weaker-binding precursors like daidzin in mechanistic studies focused on the differential roles of ERα and ERβ in target tissues.

Intestinal Absorption and Drug Transport Modeling

In Caco-2 cell-based models for predicting human intestinal permeability, dihydrogenistein serves as a key probe for studying passive diffusion pathways unencumbered by BCRP efflux or phase II conjugation [3]. This contrasts with genistein and allows for clearer elucidation of transport mechanisms.

Scalable Aerobic Bioproduction

For industrial biotechnology applications, dihydrogenistein can be produced using the oxygen-tolerant strain Aeroto-Niu-O16 under ambient air, achieving a bioconversion rate of 74.1% (and up to 89.2% with supplementation) [4]. This aerobic process offers a significant scalability advantage over strictly anaerobic fermentations.

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